5-cyclopropyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)isoxazole-3-carboxamide
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Description
5-cyclopropyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C16H20N4O3 and its molecular weight is 316.361. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Compounds similar to the query chemical have been synthesized and characterized, demonstrating potential applications in various fields. For instance, Hassan et al. (2014) reported the synthesis and in vitro cytotoxic activity of some new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives (Hassan, Hafez, & Osman, 2014). Similarly, Martins et al. (2002) described the synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles (Martins et al., 2002).
Potential Anticancer Applications
- Certain derivatives show significant potential as anticancer agents. Nohara et al. (1985) synthesized 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines with antiallergic activity that could also have implications in cancer therapy (Nohara, Ishiguro, Ukawa, Sugihara, Maki, & Sanno, 1985).
Synthesis Methodology Advancements
- Research has also focused on advancing synthesis methodologies for such compounds. Goulioukina et al. (2016) developed a method for synthesizing 5-aryl-substituted pyrazol-3-ylphosphonates, showcasing the versatility in chemical synthesis relevant to such compounds (Goulioukina, Makukhin, Shinkarev, Grishin, Roznyatovsky, & Beletskaya, 2016).
Exploration of Novel Derivatives
- The exploration of novel derivatives continues to be a significant area of research. For example, Rahmouni et al. (2016) synthesized and evaluated novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, highlighting the therapeutic potential of these compounds (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Potential in Photosynthetic Electron Transport Inhibition
- Some pyrazole derivatives have been investigated for their potential as inhibitors of photosynthetic electron transport. Vicentini et al. (2005) studied this aspect, which can have implications in agricultural chemistry (Vicentini, Guccione, Giurato, Ciaccio, Mares, & Forlani, 2005).
Properties
IUPAC Name |
5-cyclopropyl-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c21-16(14-7-15(23-19-14)11-4-5-11)18-12-8-17-20(9-12)10-13-3-1-2-6-22-13/h7-9,11,13H,1-6,10H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHAATJPQCJADR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NC(=O)C3=NOC(=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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